N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine
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Overview
Description
N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine is a complex heterocyclic compound It features a unique structure combining triazole, pyridazine, thiazole, and azetidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazine derivatives with ortho esters under acidic conditions.
Pyridazine Ring Formation: The pyridazine ring is typically formed by the reaction of hydrazine with diketones or α,β-unsaturated carbonyl compounds.
Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Azetidine Ring Formation: The azetidine ring is formed through the cyclization of β-amino alcohols with suitable leaving groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine undergoes various chemical reactions, including:
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b]thiadiazine: Shares the triazole and thiadiazine moieties.
1,2,4-Triazolo[1,5-a]pyrimidine: Contains the triazole and pyrimidine rings.
Thiazolo[3,2-b]triazole: Combines thiazole and triazole rings.
Uniqueness
N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-[1,3]thiazolo[4,5-c]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8S/c1-10-19-20-14-3-4-15(21-24(10)14)23-8-11(9-23)22(2)16-18-12-7-17-6-5-13(12)25-16/h3-7,11H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQYMYQMHLFTIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NC5=C(S4)C=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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